molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1

N-[4-(dimethylamino)phenyl]guanidine

Cat. No. B1305234
CAS RN: 67453-82-1
M. Wt: 178.23 g/mol
InChI Key: NAAHSJLHESEXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]guanidine derivatives has been explored in various contexts. One approach involves the reaction of benzenamines with N-cyanoguanidine, followed by condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce intermediate N-(4-hydroxy-2-pyrimidinyl)-N'-phenylguanidines. These intermediates can also be obtained by reacting beta-keto esters with N-cyanoguanidine, followed by treatment with benzenamines . Another method for synthesizing polycyclic guanidines includes generating N-amidinyliminium ions from alpha-(phenylthio)amidine precursors and undergoing cyclocondensation with various compounds . Additionally, O-Methylisourea Sulfate has been used to synthesize N-Substituted guanidines by reacting with aliphatic or aromatic amines .

Molecular Structure Analysis

The molecular structure of N-[4-(dimethylamino)phenyl]guanidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structures of N, N'-Dimethyl-N, N'-diphenylguanidine and its guanidinium salt reveal a cis conformation with two phenyl groups located face-to-face . Similarly, the crystal structures of N-(ω-Dimethylammonioalkyl)-N',N',N'',N''-tetramethylguanidinium-dichlorides show guanidinium ions associated with chloride ions via N-H···Cl hydrogen bonds .

Chemical Reactions Analysis

The reactivity of N-[4-(dimethylamino)phenyl]guanidine derivatives has been studied in the context of forming molecular complexes. For example, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions . Additionally, the synthesis of guanidines often involves reactions with various amines and other reagents, as demonstrated in the synthesis methods mentioned above .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(dimethylamino)phenyl]guanidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the magnetic and electronic spectral features of Ni(II) complexes with guanidino pyrimidines suggest a pseudo-octahedral environment around the central Ni(II) ion . The physico-chemical properties, such as molar conductance and magnetic susceptibility, provide insights into the coordination properties of these compounds . Moreover, the solubility and reactivity of these derivatives can be tailored by modifying the substituents, as seen in the synthesis of water-soluble derivatives .

Scientific Research Applications

Therapeutic Potential and Biological Activities

N-[4-(dimethylamino)phenyl]guanidine, as a part of the broader guanidine compound family, has been explored for its vast therapeutic potential across various medical fields. Guanidine derivatives are pivotal in the design and development of novel drugs due to their diverse chemical, biochemical, and pharmacological properties. These compounds have been investigated for their roles in treating a wide spectrum of diseases, including but not limited to their application in central nervous system (CNS) disorders, as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, and chemotherapeutic agents. Additionally, guanidinium-based transporters and vectors exhibit significant importance in drug delivery systems (Sączewski & Balewski, 2009).

Drug Screening and Lead Compound Development

Guanidine derivatives, including N-[4-(dimethylamino)phenyl]guanidine, have found potential applications in both synthetic and medicinal chemistry. These compounds, originating from natural and synthetic sources, have been subject to extensive screening and testing to discover promising lead structures for future drug development. Guanidine-based compounds have shown potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic agents, among others. Their organically based and hydrophilic nature has made them subjects of significant interest in the pharmaceutical industry, though further studies are required to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Antimicrobial and Antifungal Applications

Explorations into guanidine-containing polyhydroxyl macrolides have demonstrated their broad-spectrum antibacterial and antifungal activities. These compounds, characterized by a polyhydroxyl lactone ring and a guanidyl side chain, have been produced by various actinomycetes. Studies have indicated that the terminal guanidine group and lactone ring are crucial for their antibacterial and antifungal activities, suggesting these compounds have significant potential to be developed into new antimicrobial agents (Song, Yuan, Li, & Cao, 2019).

Future Directions

The future directions for “N-[4-(dimethylamino)phenyl]guanidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a guanidine derivative, it may have potential applications in various fields such as medicine, biochemistry, and organocatalysis .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHSJLHESEXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388656
Record name N-[4-(dimethylamino)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]guanidine

CAS RN

67453-82-1
Record name N-[4-(dimethylamino)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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